2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine
描述
属性
分子式 |
C14H21ClN2 |
|---|---|
分子量 |
252.78 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H21ClN2/c1-10(2)17-7-5-4-6-13(17)12-9-16-14(15)8-11(12)3/h8-10,13H,4-7H2,1-3H3 |
InChI 键 |
UXNLOLANLPYEGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C2CCCCN2C(C)C)Cl |
产品来源 |
United States |
准备方法
2-氯-5-(1-异丙基哌啶-2-基)-4-甲基吡啶的合成涉及多个步骤。一种常见的方法包括在特定条件下,使2-氯-5-溴吡啶与1-异丙基哌啶反应,形成所需产物。该反应通常需要一种碱,例如碳酸钾,以及一种溶剂,例如二甲基甲酰胺 (DMF)。 将混合物加热以促进反应,然后使用标准技术(例如重结晶或色谱法)纯化产物 .
化学反应分析
2-氯-5-(1-异丙基哌啶-2-基)-4-甲基吡啶会发生各种化学反应,包括:
取代反应: 在适当条件下,吡啶环中的氯原子可以用其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 该化合物可以被氧化形成N-氧化物,或被还原形成相应的胺。
环化反应: 它可以参与环化反应,形成更复杂的杂环结构。
科学研究应用
2-氯-5-(1-异丙基哌啶-2-基)-4-甲基吡啶在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物的中间体,包括药物和农药。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 它是开发针对特定受体或酶的新药的构建块。
工业: 该化合物用于生产特种化学品和材料.
作用机制
2-氯-5-(1-异丙基哌啶-2-基)-4-甲基吡啶的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定分子靶标(如酶或受体)结合而发挥作用,从而调节其活性。 该化合物的结构使其能够与各种生物途径相互作用,从而导致其观察到的效果 .
相似化合物的比较
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine and related compounds from the evidence:
Key Observations:
Substituent Effects: The 1-isopropylpiperidin-2-yl group in the target compound introduces steric bulk and basicity due to the piperidine ring, which may enhance membrane permeability compared to smaller substituents like iodine or difluoromethyl . In contrast, the piperidine moiety is electron-rich, which could stabilize charge interactions in biological systems .
Melting Points and Solubility:
- Compounds with aromatic substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) due to π-π stacking, whereas aliphatic substituents (e.g., isopropylpiperidine) likely reduce crystallinity, favoring lower melting points .
生物活性
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine (CAS: 1352538-22-7) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a piperidine moiety, making it a candidate for various pharmacological applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H21ClN2
- Molecular Weight : 252.78 g/mol
- Purity : Typically ≥ 95% in commercial preparations
The biological activity of 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine can be attributed to its interaction with various biological targets:
- Receptor Binding : The piperidine structure allows for interactions with muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes, including cognition and memory.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling .
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including those similar to 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine, exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with similar structural features demonstrated enhanced cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways .
2. Neuroprotective Effects
The potential for neuroprotective activity has been explored, particularly in the context of Alzheimer's disease:
- Cholinesterase Inhibition : Compounds within this class have been shown to inhibit AChE and BuChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
3. Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties:
- Inhibition of Pathogens : Preliminary data indicate activity against bacterial strains such as MRSA and E. coli, likely due to disruption of cell wall integrity and interference with DNA gyrase .
Case Studies and Research Findings
常见问题
Q. What are the common synthetic routes for 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine?
The synthesis typically involves nucleophilic substitution reactions between halogenated pyridine derivatives and piperidine analogs. For example, the chloro group on the pyridine ring can react with the nitrogen of 1-isopropylpiperidine under optimized conditions (e.g., polar aprotic solvents like DMF, elevated temperatures). Purification often requires column chromatography or recrystallization to achieve >95% purity . Key intermediates, such as halogenated pyridines, may be synthesized via Friedländer or Hantzsch-type reactions, depending on substituent positions .
Q. How is the compound characterized structurally?
Structural elucidation employs NMR (¹H, ¹³C, and DEPT for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. For example, ¹³C-NMR can resolve the isopropyl and piperidine moieties via distinct chemical shifts in the 15–25 ppm (CH₃) and 45–60 ppm (CH₂/CH-N) ranges, respectively .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include kinase inhibition assays (e.g., EGFR or CDK2) due to the pyridine-piperidine scaffold's affinity for ATP-binding pockets. Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and solubility studies (logP via HPLC) are critical to assess drug-likeness. Structural analogs with similar substituents have shown IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Continuous flow reactors improve heat and mass transfer for exothermic steps (e.g., nucleophilic substitution), reducing by-products like dehalogenated impurities. DoE (Design of Experiments) approaches optimize solvent ratios (e.g., THF/H₂O mixtures) and catalyst loadings (e.g., Pd/C for cross-coupling steps). Evidence from similar compounds suggests yields >80% are achievable with residence times <30 minutes .
Q. What computational methods predict the compound's binding modes with biological targets?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electronic properties (HOMO-LUMO gaps, dipole moments) to model ligand-receptor interactions. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate binding stability in kinase domains. For example, piperidine's chair conformation and chloro-substituent orientation critically affect steric complementarity .
Q. How do structural modifications alter bioactivity?
SAR studies reveal that replacing the isopropyl group with cyclopropyl enhances metabolic stability but reduces solubility. Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position increases kinase inhibition potency by 3–5 fold. Contrastingly, replacing chlorine with iodine improves membrane permeability but elevates toxicity risks .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
Discrepancies may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4). Validate using isogenic cell pairs (e.g., P-gp-transfected vs. wild-type) and LC-MS/MS to quantify intracellular concentrations. Co-administration with inhibitors (e.g., verapamil for P-gp) can clarify mechanisms .
Methodological Considerations
Q. What analytical techniques quantify trace impurities?
UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water gradient resolves impurities <0.1%. For chiral purity, use a Chiralpak IG-3 column with hexane/ethanol (90:10). Stability-indicating methods (forced degradation under acid/oxidative stress) ensure robustness .
Q. How to design experiments for assessing metabolic stability?
Incubate the compound with liver microsomes (human or rodent) and NADPH at 37°C. Sample aliquots at 0, 15, 30, and 60 minutes for LC-MS analysis. Calculate half-life (t₁/₂) using first-order kinetics. Piperidine-containing analogs often show CYP-mediated N-dealkylation as the primary metabolic pathway .
Safety and Compliance
Q. What safety protocols are critical during handling?
Use ventilated fume hoods, nitrile gloves, and PPE to prevent dermal exposure (LD₅₀ >2000 mg/kg in rodents). Spills require neutralization with 5% sodium bicarbonate and disposal as hazardous waste (UN3261, Class 8). Monitor air concentrations via OSHA Method PV2120 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
